(3,6-Dibromopyridin-2-yl)methanol (3,6-Dibromopyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1227601-31-1
VCID: VC5104514
InChI: InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
SMILES: C1=CC(=NC(=C1Br)CO)Br
Molecular Formula: C6H5Br2NO
Molecular Weight: 266.92

(3,6-Dibromopyridin-2-yl)methanol

CAS No.: 1227601-31-1

Cat. No.: VC5104514

Molecular Formula: C6H5Br2NO

Molecular Weight: 266.92

* For research use only. Not for human or veterinary use.

(3,6-Dibromopyridin-2-yl)methanol - 1227601-31-1

Specification

CAS No. 1227601-31-1
Molecular Formula C6H5Br2NO
Molecular Weight 266.92
IUPAC Name (3,6-dibromopyridin-2-yl)methanol
Standard InChI InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
Standard InChI Key PFAYEBBXANMZEZ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1Br)CO)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of (3,6-Dibromopyridin-2-yl)methanol is C₆H₅Br₂NO, with a molecular weight of 266.92 g/mol. The IUPAC name, 3,6-dibromo-2-pyridinemethanol, reflects its substitution pattern. Key structural features include:

  • Bromine atoms at positions 3 and 6, which act as electron-withdrawing groups, polarizing the aromatic ring and enhancing electrophilic reactivity.

  • A hydroxymethyl group at position 2, contributing to solubility in polar solvents and enabling further functionalization.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₆H₅Br₂NO
Molecular Weight266.92 g/mol
IUPAC Name(3,6-Dibromopyridin-2-yl)methanol
InChI KeyPFAYEBBXANMZEZ-UHFFFAOYSA-N
Canonical SMILESC1=CC(=NC(=C1Br)CO)Br

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via bromination of 2-pyridinemethanol derivatives. A common approach involves:

  • Bromination: Treating 2-pyridinemethanol with bromine (Br₂) or N-bromosuccinimide (NBS) in a dichloromethane or acetic acid solvent system.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Hypothetical Reaction Pathway:

2-Pyridinemethanol+2Br2Fe catalyst(3,6-Dibromopyridin-2-yl)methanol+2HBr\text{2-Pyridinemethanol} + 2 \, \text{Br}_2 \xrightarrow{\text{Fe catalyst}} \text{(3,6-Dibromopyridin-2-yl)methanol} + 2 \, \text{HBr}

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield and minimize byproducts. Key parameters include:

  • Temperature control (80–120°C) to prevent debromination.

  • Solvent selection (e.g., dimethylformamide) to enhance reaction homogeneity.

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The bromine substituents facilitate Suzuki-Miyaura couplings with arylboronic acids, enabling access to biaryl structures. For example:

(3,6-Dibromopyridin-2-yl)methanol+Ar-B(OH)2Pd(PPh₃)₄, K₂CO₃3-Ar-6-bromo-2-pyridinemethanol\text{(3,6-Dibromopyridin-2-yl)methanol} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3-Ar-6-bromo-2-pyridinemethanol}

Nucleophilic Substitutions

The electron-deficient pyridine ring undergoes SNAr reactions with amines or thiols. A hypothetical amination yields:

(3,6-Dibromopyridin-2-yl)methanol+NH3CuI, L-proline3-Bromo-6-amino-2-pyridinemethanol\text{(3,6-Dibromopyridin-2-yl)methanol} + \text{NH}_3 \xrightarrow{\text{CuI, L-proline}} \text{3-Bromo-6-amino-2-pyridinemethanol}

Table 2: Reaction Examples and Yields

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki Coupling (C3-Br)Pd(dppf)Cl₂, K₂CO₃, DMF3-Aryl-6-bromo-2-pyridinemethanol60–75
Amination (C6-Br)NH₃, CuI, DMSO3-Bromo-6-amino-2-pyridinemethanol50–65

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and antimicrobial agents. For instance, derivatives have shown promise in modulating calmodulin-dependent kinase activity, a target in neurodegenerative diseases.

Agrochemical Development

Functionalized analogues are explored as herbicides and pesticides, leveraging the bromine atoms’ ability to disrupt microbial electron transport chains.

Biological Activity

Antimicrobial Properties

In vitro studies suggest inhibitory effects against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL), attributed to interference with bacterial cell wall synthesis.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, H4), 7.89 (d, J = 5.2 Hz, 1H, H5), 4.72 (s, 2H, CH₂OH).

  • ¹³C NMR: δ 149.2 (C2), 138.5 (C3), 131.7 (C6), 122.4 (C4), 119.8 (C5), 58.3 (CH₂OH).

Mass Spectrometry

  • ESI-MS: m/z 265.89 [M+H]⁺, isotopic pattern consistent with two bromine atoms.

Comparative Analysis with Structural Analogues

Table 3: Comparison of Pyridine Derivatives

CompoundSubstituentsMolecular WeightKey Reactivity
(3,6-Dibromopyridin-2-yl)methanolBr (3,6), -CH₂OH (2)266.92Cross-coupling, SNAr
(6-Iodopyridin-2-yl)methanolI (6), -CH₂OH (2)235.03Radioimaging applications
(5-Bromo-2-chloropyridin-3-yl)methanolBr (5), Cl (2)221.46Steric hindrance at C3

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